O-tert-Butyl-2-hydroxy Efavirenz-d5
Description
O-tert-Butyl-2-hydroxy Efavirenz-d5 is a deuterated analog of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in antiretroviral therapy for HIV-1. This compound is chemically modified with a tert-butyl group at the hydroxyl-substituted position and incorporates five deuterium atoms, enhancing its utility as a stable isotope-labeled internal standard in pharmacokinetic and metabolic studies.
Key Properties (from Pharmaffiliates, 2025):
- Molecular Formula: C₁₈H₁₄D₅ClF₃NO₃
- Molecular Weight: 394.83 g/mol
- CAS Catalogue No.: PA STI 016520
The structural modifications (deuteration and tert-butyl substitution) aim to improve metabolic stability and analytical detectability while retaining affinity for HIV-1 reverse transcriptase.
Properties
Molecular Formula |
C₁₈H₁₄D₅ClF₃NO₃ |
|---|---|
Molecular Weight |
394.83 |
Synonyms |
tert-Butyl (4-Chloro-2-(4-cyclopropyl-d5-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl)carbamate; N-[4-Chloro-2-[3-cyclopropyl-d5-1-hydroxy-1-(trifluoromethyl)-2-propyn-1-yl]phenyl]-carbamic Acid 1,1-Dimethylethyl Ester |
Origin of Product |
United States |
Comparison with Similar Compounds
rac-Efavirenz-d5 (Major)
- Molecular Formula: C₁₄H₄D₅ClF₃NO₂
- Molecular Weight : 320.71 g/mol
- CAS No.: 1132642-95-5
Comparison :
- Structural Differences : Lacks the tert-butyl and additional hydroxyl group present in O-tert-Butyl-2-hydroxy Efavirenz-d3.
- Impact : The absence of bulky tert-butyl substitution reduces molecular weight and may increase metabolic lability compared to the deuterated tert-butyl analog.
- Application : Primarily used as a labeled standard for quantifying Efavirenz in biological matrices.
8-(tert-Butyldimethylsilyloxy) 8-Hydroxy Efavirenz-d4
Key Properties (Pharmaffiliates, 2025):
- Molecular Formula: C₂₀H₁₉D₄ClF₃NO₃Si
- Molecular Weight : 449.96 g/mol
Comparison :
- Structural Differences : Incorporates a tert-butyldimethylsilyl (TBDMS) protecting group instead of a free hydroxyl-tert-butyl moiety. The silyl group enhances steric bulk and lipophilicity.
- Impact : The TBDMS group may reduce aqueous solubility but improve resistance to enzymatic degradation compared to O-tert-Butyl-2-hydroxy Efavirenz-d5.
Non-Deuterated Efavirenz
Key Properties :
- Molecular Formula: C₁₄H₉ClF₃NO₂
- Molecular Weight : 315.68 g/mol
Comparison :
- Deuteration Effects: this compound’s deuterium atoms reduce metabolic clearance via the kinetic isotope effect, prolonging half-life in vivo compared to non-deuterated Efavirenz.
- Functional Groups : The tert-butyl group in the deuterated analog may alter binding kinetics to reverse transcriptase due to steric hindrance or altered hydrophobicity.
Comparative Data Table
Research Findings and Implications
- Deuteration : Deuterated analogs like this compound exhibit enhanced metabolic stability, making them valuable for tracing drug metabolism without interfering with biological activity.
- However, its role in improving resistance to oxidative degradation is critical for long-term storage and analytical reproducibility.
- Analytical Utility: Compounds like rac-Efavirenz-d5 are preferred for mass spectrometry due to lower molecular complexity, whereas this compound is tailored for studies requiring differentiation from endogenous metabolites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
